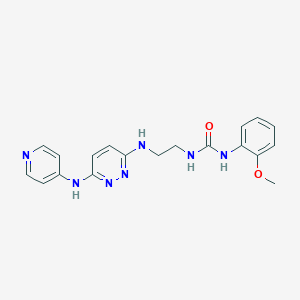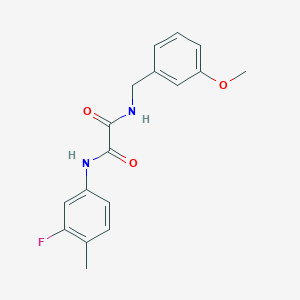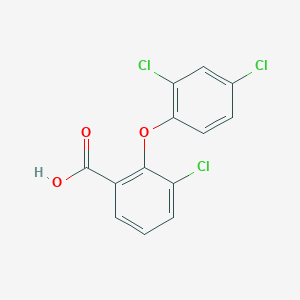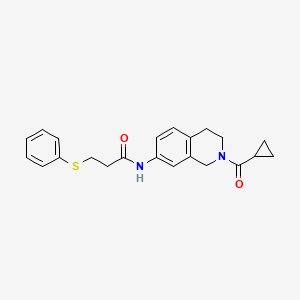
2-Bromo-N-(4-methoxyphenyl)-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-Bromo-N-(4-methoxyphenyl)-2-methylpropanamide" is a chemical entity that has not been directly studied in the provided papers. However, similar compounds with bromo and methoxy groups have been synthesized and characterized in various research contexts, such as antipyrine derivatives, brominated phenols, and methoxybenzenesulphonamides. These compounds have been found to have applications in medicinal chemistry, such as acting as intermediates in the preparation of non-steroidal anti-inflammatory agents or exhibiting cytotoxic properties against cancer cell lines .
Synthesis Analysis
The synthesis of related bromo- and methoxy-containing compounds involves various chemical reactions, including halogenation, methylation, and amide formation. For instance, an efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which shares structural similarities with the compound of interest, has been described, highlighting the importance of regioselectivity and the use of less hazardous methylating agents . Similarly, the synthesis of brominated and methoxylated benzenesulphonamides has been reported, with a focus on the cytotoxic potential of these compounds .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using X-ray diffraction techniques and density functional theory (DFT) calculations. For example, the X-ray structure characterization of antipyrine derivatives revealed that the crystal packing is mainly stabilized by hydrogen bonds and π-interactions . Additionally, the molecular geometry and vibrational frequencies of a novel benzamide derivative were calculated using DFT, showing good agreement with experimental data .
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored through various analyses, including molecular electrostatic potential (MEP) surface maps, Fukui function, and natural bond orbital (NBO) analyses. These studies provide insights into the potential sites for chemical reactions and the overall reactivity of the molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo- and methoxy-containing compounds have been investigated through spectroscopic methods and theoretical calculations. Spectroscopic characterization, such as FT-IR and UV-Vis, provides information on the functional groups present and their interactions . DFT calculations have been used to predict properties like HOMO and LUMO energies, thermodynamic properties, and antioxidant activities .
科学的研究の応用
Conformational Analysis and Spectroscopy
A study conducted by Viana et al. (2017) investigated the electronic properties and vibrational mode couplings of 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide, a compound analogous to paracetamol. The research employed experimental and quantum chemical techniques to analyze the stereochemistry and electronic characteristics of the compound. This work is significant in understanding the physical and chemical properties of similar bromo-substituted propanamides, which can lead to potential applications in various fields, including material science and drug design (Viana, Quintero, Viana, & Moreno-Fuquen, 2017).
Applications in Organic Synthesis
Research by Esteves, Ferreira, and Medeiros (2007) explored the use of bromo-substituted compounds similar to 2-Bromo-N-(4-methoxyphenyl)-2-methylpropanamide in organic synthesis. They described a method for the radical cyclisation of propargyl bromoethers to produce tetrahydrofuran derivatives, showcasing the compound's potential as a precursor in synthesizing complex organic structures (Esteves, Ferreira, & Medeiros, 2007).
Chemical Transformations and Reactions
A study by Nishio, Koyama, Sasaki, and Sakamoto (2005) focused on the photochemical reactions of N-(2-acylphenyl)-2-bromo-2-methylpropanamides, which are structurally related to 2-Bromo-N-(4-methoxyphenyl)-2-methylpropanamide. This research provides insight into the behavior of bromo-substituted propanamides under specific conditions, highlighting their potential for creating novel compounds through photochemical processes (Nishio, Koyama, Sasaki, & Sakamoto, 2005).
特性
IUPAC Name |
2-bromo-N-(4-methoxyphenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-11(2,12)10(14)13-8-4-6-9(15-3)7-5-8/h4-7H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDJDOQCLHECGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC=C(C=C1)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-(4-methoxyphenyl)-2-methylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(cinnamylthio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3012629.png)
![2-[Benzyl(4-methylbenzyl)amino]-1-phenylethanol](/img/structure/B3012631.png)






![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B3012638.png)
![N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3012639.png)
![6-Tert-butyl-2-[1-(2-phenoxyacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3012641.png)

![ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3012645.png)
![3-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-propoxybenzyl)propanamide](/img/structure/B3012652.png)